(2-Phenylpropyl)(propan-2-yl)amine

Overview

Description

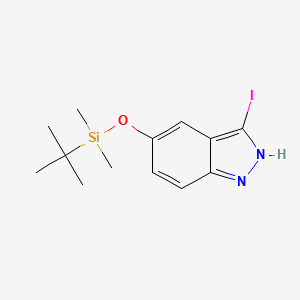

“(2-Phenylpropyl)(propan-2-yl)amine” is a chemical compound that has been studied for its potential applications in various fields . It is also known as “(2-methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride” with a CAS Number: 1989672-75-4 . It is a valuable intermediate in the chemical industry .

Synthesis Analysis

The synthesis of “this compound” has been explored using transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Molecular Structure Analysis

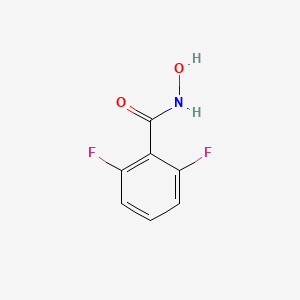

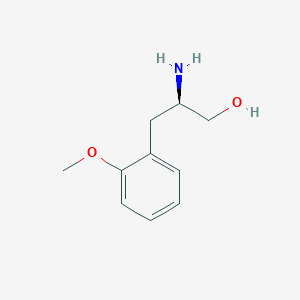

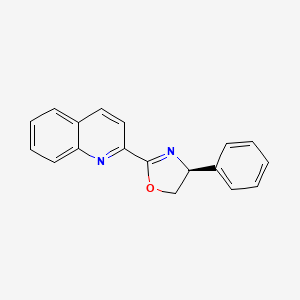

The molecular formula of “this compound” is C12H19N . The average mass is 177.286 Da . The structure of this compound includes a phenyl group attached to a propyl group, and a propan-2-yl group attached to an amine group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 227.78 . It has a density of 0.9±0.1 g/cm3 and a boiling point of 243.7±9.0 °C at 760 mmHg .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, such as aromatic and aliphatic amines, are prevalent in various industries and known for their resistance to conventional degradation. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, enhancing overall treatment schemes. Ozone and Fenton processes, in particular, have been highly reactive towards most amines, dyes, and pesticides. The degradation mechanisms, influenced by factors like pH, initial concentration, and treatment time, vary across different pH levels. Hybrid methods combining AOPs under optimized conditions have demonstrated synergistic effects, suggesting tailored approaches for specific effluents (Bhat & Gogate, 2021).

Chitosan for Removal of Contaminants

Chitosan exhibits unique properties due to the presence of primary amino groups, making it suitable for various applications, including the chelation of metal ions and coagulation of negatively charged contaminants. Its effectiveness in treating particulate suspensions, dissolved organic materials, and its increased reactivity when used in dissolved state, highlight its potential in environmental cleanup and treatment of different suspensions and solutions (Guibal et al., 2006).

Reductive Amination for Amine Synthesis

Reductive amination, involving the reaction of aldehydes, ketones, or amines in the presence of a reducing agent and often a catalyst, is crucial in amine synthesis. This process is notable for its versatility, allowing for the creation of primary, secondary, and tertiary alkyl amines. The use of catalysts based on earth-abundant metals and the exploration of nanostructured heterogeneous catalysts have marked significant advancements in this domain (Irrgang & Kempe, 2020).

Biogenic Amine Catabolism in Pseudomonas Species

Pseudomonas species, capable of utilizing various biogenic amines as carbon and energy sources, serve as models for studying catabolic pathways of these amines. Understanding these pathways has led to the design of genetically manipulated microbes aimed at eliminating biogenic amines from different sources, showcasing the biotechnological applications of these studies (Luengo & Olivera, 2020).

Pd(II)–Amine Complexes in Antitumor Activity

The study of Pd(II)–amine complexes with bio-relevant ligands sheds light on their potential antitumor activity. The stability and formation equilibria of these complexes, especially in low dielectric constant mediums resembling biological environments, have been extensively investigated, highlighting their relevance in biological systems and their potential in pharmaceutical applications (Shoukry & van Eldik, 2023).

Amine-functionalized MOFs for CO2 Capture and Catalysis

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their strong interaction with CO2. These MOFs are especially promising for CO2 capture and exhibit significant potential in catalysis, attributed to the basic amino functionalities. The development of methods for preparing amine-functionalized MOFs with high CO2 sorption capacity and their application in membrane-based CO2 separation highlight their significance in addressing environmental challenges (Lin, Kong, & Chen, 2016).

Future Directions

Mechanism of Action

Target of Action

The primary target of (2-Phenylpropyl)(propan-2-yl)amine is transaminases (TAs) . Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to an alpha-keto acid. They play a crucial role in the metabolism of amino acids.

Mode of Action

This compound interacts with its target, the transaminases, through a process known as transamination . This process involves the transfer of an amino group from an amino acid to a keto acid, resulting in the formation of a new amino acid. The compound’s interaction with transaminases results in the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the amino acid metabolism . This compound, through its interaction with transaminases, influences the synthesis of amino acids, particularly the formation of disubstituted 1-phenylpropan-2-amine derivatives .

Result of Action

The result of this compound’s action is the production of disubstituted 1-phenylpropan-2-amine derivatives . These derivatives are produced with high conversion rates and enantiomeric excess . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

properties

IUPAC Name |

2-phenyl-N-propan-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRSCWSJSHLFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether](/img/structure/B3094027.png)